N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]propanehydrazide
Description
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring, a methoxyphenyl group, and a propanehydrazide moiety
Properties
Molecular Formula |
C17H17N3O6S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methoxyphenyl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C17H17N3O6S2/c1-3-16(21)20(28(24,25)13-10-8-12(26-2)9-11-13)18-17-14-6-4-5-7-15(14)27(22,23)19-17/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
INIKFKWQQUUCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE involves several steps. The starting materials typically include 1,2-benzisothiazol-3(2H)-one and 4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes. The process involves the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Chemical Reactions Analysis
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to effects such as the inhibition of cell proliferation and induction of apoptosis. The compound’s molecular targets and pathways include the RhoA/ROCK pathway, which is involved in cell migration and invasion .
Comparison with Similar Compounds
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3(2H)-one: A simpler compound with a similar core structure but lacking the additional functional groups.
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives: These compounds share the benzisothiazole ring but have different substituents, leading to variations in their chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
